molecular formula C13H14ClN3OS2 B14961824 N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B14961824
M. Wt: 327.9 g/mol
InChI Key: ZCNYEPZFCSXLPS-UHFFFAOYSA-N
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Description

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a heterocyclic compound that contains a thiadiazole ring This compound is of interest due to its potential biological activities, including antiviral, antibacterial, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: The 4-chlorobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to the corresponding sulfonyl chloride using chlorosulfonic acid.

    Final Step: The sulfonyl chloride is then reacted with butanamide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and proteins involved in microbial metabolism.

    Pathways: Inhibition of key metabolic pathways in bacteria and fungi, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is unique due to the combination of the thiadiazole ring, chlorophenyl group, and butanamide moiety, which together contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H14ClN3OS2

Molecular Weight

327.9 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C13H14ClN3OS2/c1-2-4-11(18)15-12-16-17-13(20-12)19-8-9-5-3-6-10(14)7-9/h3,5-7H,2,4,8H2,1H3,(H,15,16,18)

InChI Key

ZCNYEPZFCSXLPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl

Origin of Product

United States

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